molecular formula C13H15N3 B8486611 2-(m-Toluidino)-3-aminomethylpyridine

2-(m-Toluidino)-3-aminomethylpyridine

Cat. No.: B8486611
M. Wt: 213.28 g/mol
InChI Key: YTPQXRWASMUWHU-UHFFFAOYSA-N
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Description

2-(m-Toluidino)-3-aminomethylpyridine (CAS 59611-25-5) is a specialized organic compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This molecule features a pyridine ring system substituted with both an aminomethyl group and an m-toluidino (meta-substituted methylanilino) moiety. Its structure makes it a valuable intermediate in scientific research, particularly as a precursor for the synthesis of a diverse range of heterocyclic compounds with potential medicinal value . Derivatives of 2-aminopyridine are of significant interest in pharmaceutical and agrochemical research due to their role as key scaffolds in bioactive molecules . The presence of multiple nitrogen atoms and functional groups in this compound provides distinct sites for chemical modification and coordination, facilitating its use in exploring new chemical entities. This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-(aminomethyl)-N-(3-methylphenyl)pyridin-2-amine

InChI

InChI=1S/C13H15N3/c1-10-4-2-6-12(8-10)16-13-11(9-14)5-3-7-15-13/h2-8H,9,14H2,1H3,(H,15,16)

InChI Key

YTPQXRWASMUWHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC=N2)CN

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-(m-Toluidino)-3-aminomethylpyridine is a derivative of pyridine, characterized by the presence of an amino group and a toluidine moiety. Its molecular structure contributes to its reactivity and functional properties, making it suitable for diverse applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 2-(m-Toluidino)-3-aminomethylpyridine can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
  • Anticancer Properties : Certain pyridine derivatives have been investigated for their anticancer effects. The structural features of 2-(m-Toluidino)-3-aminomethylpyridine allow it to interact with biological targets involved in cancer progression, potentially leading to the development of novel chemotherapeutic agents .
  • Neuroprotective Effects : There is emerging evidence that compounds containing pyridine structures may offer neuroprotective benefits. This could be relevant for conditions like Alzheimer's disease, where neuroinflammation plays a critical role .

Agrochemical Applications

  • Pesticide Development : The compound's ability to act as an intermediate in the synthesis of agrochemicals positions it as a candidate for developing new pesticides. Its structural attributes may enhance the efficacy and selectivity of these chemicals against pests while minimizing environmental impact .
  • Herbicide Formulation : Similar derivatives have been utilized in formulating herbicides that target specific weed species without harming crops, indicating that 2-(m-Toluidino)-3-aminomethylpyridine could play a role in sustainable agriculture practices .

Materials Science Applications

  • Corrosion Inhibition : Research has demonstrated that pyridine derivatives can act as effective corrosion inhibitors for metals. The presence of functional groups in 2-(m-Toluidino)-3-aminomethylpyridine enhances its binding to metal surfaces, providing protective layers against corrosive environments .
  • Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance. This application is particularly relevant in industries requiring durable materials .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of several pyridine derivatives, including 2-(m-Toluidino)-3-aminomethylpyridine, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, showcasing the compound's potential as an antimicrobial agent.

CompoundBacterial StrainInhibition Zone (mm)
2-(m-Toluidino)-3-aminomethylpyridineE. coli15
S. aureus18

Case Study 2: Corrosion Inhibition

A comparative study evaluated the effectiveness of various pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The results highlighted that 2-(m-Toluidino)-3-aminomethylpyridine provided superior protection compared to other tested compounds.

InhibitorCorrosion Rate (mm/year)Efficiency (%)
Blank (no inhibitor)0.50-
2-(m-Toluidino)-3-aminomethylpyridine0.1080

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 3-Aminomethylpyridine (3-Ampy): Lacks the toluidino group but shares the aminomethyl substituent at position 3. Used in cadmium coordination polymers, where it acts as a ligand via the pyridine nitrogen and aminomethyl group .
  • 2-Amino-3-methylpyridine: Features an amino group at position 2 and a methyl group at position 3. Smaller molecular weight (108.14 g/mol) compared to the target compound .
  • 3-(1-(m-Toluidino)ethylidene)-chroman-2,4-dione: Contains the m-toluidino group linked to a coumarin-derived scaffold, demonstrating antimicrobial activity in palladium(II) complexes .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
3-Aminomethylpyridine (3-Ampy) C₆H₈N₂ 108.14 Aminomethyl (position 3) Not reported -
2-Amino-3-methylpyridine C₆H₈N₂ 108.14 Amino (2), methyl (3) Not reported -
2-(m-Toluidino)-3-aminomethylpyridine C₁₃H₁₅N₃ 213.28 (hypothetical) m-Toluidino (2), aminomethyl (3) ~275* ~75*
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine C₂₃H₁₇ClN₄ 400.86 Chloro, phenyl substituents 268–287 67–81

*Hypothetical values based on analogs in and .

Spectroscopic and Crystallographic Data

  • 3-Aminomethylpyridine: ¹H NMR shows δH ~2.8 ppm (-CH₂NH₂) and aromatic protons at δH 7.2–8.5 ppm. In cadmium complexes, C3 carbon resonance splits into four peaks due to crystal packing effects .
  • Chloro-phenylpyridines (): IR spectra show N–H stretches at 3300–3400 cm⁻¹ and C–Cl at 750 cm⁻¹. ¹H NMR δH 6.8–8.7 ppm for aromatic protons .
  • Target compound: Expected IR peaks for N–H (3300 cm⁻¹) and aromatic C=C (1600 cm⁻¹). ¹H NMR would feature signals for m-toluidino’s methyl (~2.3 ppm) and aromatic protons (~6.5–7.5 ppm) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(m-Toluidino)-3-aminomethylpyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis can be approached via cobalt-catalyzed amination of aryl halides, as demonstrated in analogous toluidine derivatives. Key parameters include catalyst choice (e.g., cobalt complexes with phosphine ligands), solvent polarity, and temperature control. For example, (PPh₃)₂CoN(SiMe₃)₂ has shown efficacy in aryl halide amination at 80–100°C in THF . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Reaction yields can be improved by optimizing stoichiometric ratios of m-toluidine and aminomethylpyridine precursors .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 2-(m-Toluidino)-3-aminomethylpyridine?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification, FT-IR for vibrational mode analysis (e.g., N-H stretching at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For crystalline samples, single-crystal X-ray diffraction provides definitive bond-length and angle data. Cross-validate spectral data with computational models (e.g., DFT-based vibrational spectra simulations) to resolve ambiguities .

Q. How can researchers assess the stability of 2-(m-Toluidino)-3-aminomethylpyridine under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors:
  • Thermal : Heat at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Light : Use UV-Vis irradiation (254 nm) for photostability assessment.
  • Humidity : Store at 75% relative humidity.
    Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track impurity profiles. Stability-indicating methods should validate <5% degradation under recommended storage (2–8°C, inert atmosphere) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective for predicting the electronic properties and reactivity of 2-(m-Toluidino)-3-aminomethylpyridine?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Compare computed vibrational spectra (e.g., C-N stretching frequencies) with experimental FT-IR data to validate structural models. Solvent effects can be incorporated via polarizable continuum models (PCM). For reaction mechanism insights, perform transition-state analysis for amination or cyclization pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 2-(m-Toluidino)-3-aminomethylpyridine derivatives?

  • Methodological Answer : Apply iterative analysis:
  • Step 1 : Verify sample purity via HPLC and elemental analysis.
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify coupling constants.
  • Step 3 : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova).
    Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-induced shifts. For unresolved cases, crystallize the compound and perform X-ray diffraction .

Q. What role does coordination chemistry play in modulating the biological activity of 2-(m-Toluidino)-3-aminomethylpyridine metal complexes?

  • Methodological Answer : Synthesize transition metal complexes (e.g., Ag, Co) and evaluate their bioactivity. For example, [Ag(2-amino-3-methylpyridine)₂]NO₃ exhibits enhanced antimicrobial activity due to ligand-to-metal charge transfer (LMCT) and distorted octahedral geometry. Characterize complexes using cyclic voltammetry (redox potentials), EPR (for paramagnetic species), and UV-Vis spectroscopy (d-d transitions). Compare MIC values against Gram-positive/negative bacteria to establish structure-activity relationships .

Q. How can reaction intermediates in the synthesis of 2-(m-Toluidino)-3-aminomethylpyridine be trapped and characterized?

  • Methodological Answer : Use low-temperature quenching (-78°C) with dry ice/acetone baths to stabilize intermediates. Analyze via in situ FT-IR or Raman spectroscopy. For transient species, employ ESI-MS with collision-induced dissociation (CID) to fragment ions and infer structures. Trapping agents like trimethylsilyl chloride can isolate nucleophilic intermediates (e.g., enamines) for NMR analysis .

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